![molecular formula C10H8F7NO B12086866 4-[(2,2,3,3,4,4,4-Heptafluorobutyl)amino]phenol CAS No. 1365808-45-2](/img/structure/B12086866.png)
4-[(2,2,3,3,4,4,4-Heptafluorobutyl)amino]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HFBA-phenol , is a chemical compound with the following structure:
Structure: C6H4F7NO
It consists of a phenolic ring (phenol) substituted with a heptafluorobutyl group. The heptafluorobutyl moiety imparts unique properties to this compound, making it interesting for various applications.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for HFBA-phenol. One common method involves the reaction of 4-aminophenol with 2,2,3,3,4,4,4-heptafluorobutyl acrylate. The reaction proceeds via nucleophilic substitution, resulting in the desired product.
Reaction Conditions:Reagents: 4-aminophenol, 2,2,3,3,4,4,4-heptafluorobutyl acrylate
Solvent: Organic solvent (e.g., dichloromethane, toluene)
Temperature: Typically room temperature or slightly elevated
Catalyst: None required
Industrial Production: Industrial-scale production of HFBA-phenol involves optimizing the reaction conditions for yield and purity. Manufacturers may employ continuous flow processes or batch reactions.
Chemical Reactions Analysis
Reactivity: HFBA-phenol can undergo various chemical reactions:
Oxidation: It can be oxidized to form quinone derivatives.
Substitution: The heptafluorobutyl group can be substituted with other functional groups.
Reduction: Reduction of the nitro group can yield amino derivatives.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄)
Substitution: Alkylating agents (e.g., alkyl halides)
Reduction: Reducing agents (e.g., sodium borohydride, hydrogen gas)
Major Products: The major products depend on the specific reaction conditions. For example:
- Oxidation: Quinone derivatives
- Substitution: Various substituted HFBA-phenol derivatives
Scientific Research Applications
HFBA-phenol finds applications in:
Analytical Chemistry: As a derivatization reagent for gas chromatography-mass spectrometry (GC-MS)
Materials Science: Surface modification and functionalization
Biomedical Research: Studying protein-ligand interactions
Mechanism of Action
The exact mechanism of action for HFBA-phenol’s effects remains an active area of research. It likely involves interactions with specific molecular targets, affecting cellular processes.
Comparison with Similar Compounds
HFBA-phenol stands out due to its heptafluorobutyl group. Similar compounds include:
2,2,3,3,4,4,4-Heptafluorobutyl acrylate: Used in polymer synthesis.
2,2,3,3,4,4,4-Heptafluorobutyl methacrylate: Another fluorinated monomer.
2,2,3,3,4,4,4-Heptafluorobutyl p-toluenesulfonate: A sulfonate derivative.
Remember that HFBA-phenol’s unique properties make it valuable in diverse fields
Properties
CAS No. |
1365808-45-2 |
|---|---|
Molecular Formula |
C10H8F7NO |
Molecular Weight |
291.16 g/mol |
IUPAC Name |
4-(2,2,3,3,4,4,4-heptafluorobutylamino)phenol |
InChI |
InChI=1S/C10H8F7NO/c11-8(12,9(13,14)10(15,16)17)5-18-6-1-3-7(19)4-2-6/h1-4,18-19H,5H2 |
InChI Key |
ICUGIEPKOQNINT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NCC(C(C(F)(F)F)(F)F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,2S,5R,8S,9R,17R,18S,21S,24R,26S,27S)-5-hydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.2.01,5.02,24.08,17.09,14.018,27.021,26]nonacosa-11,13,15-triene-4,10,22,29-tetrone](/img/structure/B12086783.png)
![5-Iodo-4-[2-(propan-2-yloxy)ethoxy]pyrimidine](/img/structure/B12086784.png)
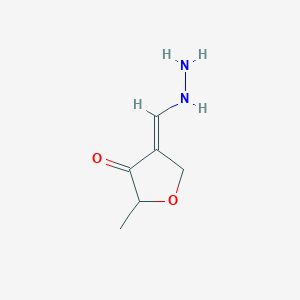
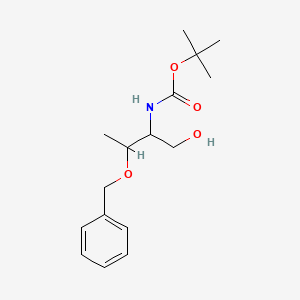
![(R)-N-[(S)-1-[2-(Dicyclohexylphosphino)phenyl]ethyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12086799.png)
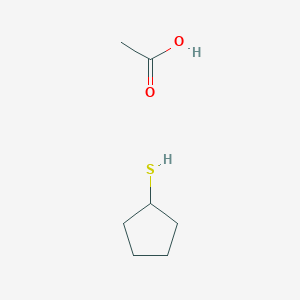
![6-Hydroxy-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12086804.png)

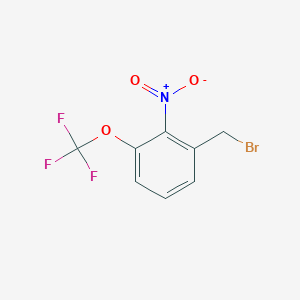
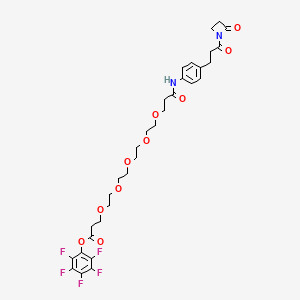

amine](/img/structure/B12086837.png)


